molecular formula C15H10F3N B1624339 2-phenyl-5-(trifluoromethyl)-1H-indole CAS No. 491601-38-8

2-phenyl-5-(trifluoromethyl)-1H-indole

Cat. No.: B1624339
CAS No.: 491601-38-8
M. Wt: 261.24 g/mol
InChI Key: AVHBERHHLKGZCL-UHFFFAOYSA-N
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Description

2-Phenyl-5-(trifluoromethyl)-1H-indole is a compound that belongs to the indole family, characterized by a phenyl group at the 2-position and a trifluoromethyl group at the 5-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-5-(trifluoromethyl)-1H-indole typically involves the introduction of the trifluoromethyl group into the indole ring. One common method is the radical trifluoromethylation of indole derivatives. This process can be carried out using various trifluoromethylating agents under specific conditions to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2-phenyl-5-(trifluoromethyl)-1H-indole undergoes several types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and catalysts, are optimized based on the desired transformation .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups into the indole ring .

Scientific Research Applications

2-phenyl-5-(trifluoromethyl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism by which 2-phenyl-5-(trifluoromethyl)-1H-indole exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, influencing various biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: 2-phenyl-5-(trifluoromethyl)-1H-indole is unique due to the specific positioning of the phenyl and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it particularly valuable in applications requiring precise molecular interactions and stability .

Properties

IUPAC Name

2-phenyl-5-(trifluoromethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N/c16-15(17,18)12-6-7-13-11(8-12)9-14(19-13)10-4-2-1-3-5-10/h1-9,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHBERHHLKGZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10462377
Record name 2-phenyl-5-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

491601-38-8
Record name 2-phenyl-5-(trifluoromethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10462377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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